

(R)-5,6,7,8-Tetrahydroquinolin-8-amine CAS number 1431726-92-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Cat. No.: B1317200

[Get Quote](#)

An In-Depth Technical Guide on **(R)-5,6,7,8-Tetrahydroquinolin-8-amine** (CAS Number: 1431726-92-9)

This technical guide provides a comprehensive overview of **(R)-5,6,7,8-tetrahydroquinolin-8-amine**, a chiral heterocyclic amine of interest to researchers, scientists, and drug development professionals. This document details its synthesis, physicochemical properties, and biological activities, with a focus on its potential as a scaffold in medicinal chemistry. While data on the unsubstituted parent compound is limited in publicly available literature, this guide leverages information on its closely related derivatives to provide insights into its potential applications.

Physicochemical Properties

(R)-5,6,7,8-Tetrahydroquinolin-8-amine, in its hydrochloride salt form, possesses the following properties:

Property	Value	Reference
CAS Number	1431726-92-9	[1]
Molecular Formula	C ₉ H ₁₃ ClN ₂	[1]
Molecular Weight	184.67 g/mol	[1]
Appearance	Pale-yellow oil (free base)	
Purity	≥95% (commercially available)	[1]
Storage	4°C, sealed storage, away from moisture	[1]
SMILES	N[C@H]1C2=NC=CC=C2CCC1Cl	[1]

Synthesis

The asymmetric synthesis of **(R)-5,6,7,8-tetrahydroquinolin-8-amine** has been reported, often involving a key enzymatic resolution step. The following experimental protocol is based on the synthesis of the chiral scaffold for use in catalysis and medicinal chemistry applications.

Experimental Protocol: Chiral Synthesis

The synthesis proceeds via a multi-step process starting from 5,6,7,8-tetrahydroquinolin-8-ol.

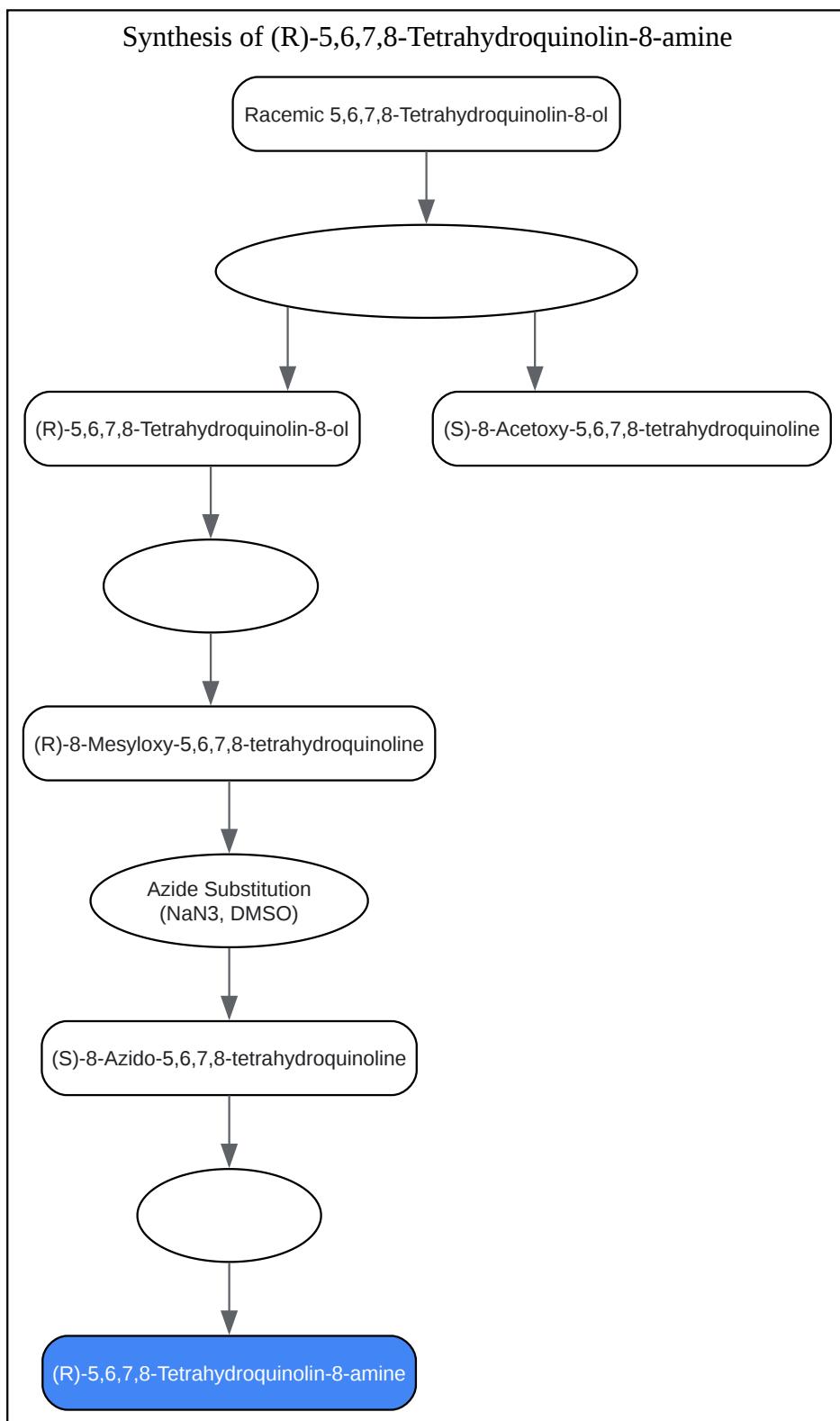
Step 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol A solution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, vinyl acetate, and a lipase (such as *Candida antarctica* lipase B) in an appropriate organic solvent (e.g., diisopropyl ether) is stirred at a controlled temperature. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted alcohol. The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The resulting (R)-5,6,7,8-tetrahydroquinolin-8-ol and (S)-8-acetoxy-5,6,7,8-tetrahydroquinoline are then separated by column chromatography.

Step 2: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to the Azide The purified (R)-5,6,7,8-tetrahydroquinolin-8-ol is first converted to a better leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine or DMAP in dichloromethane at 0°C. The resulting mesylate is then reacted with sodium azide in a polar

aprotic solvent such as DMSO to yield (S)-8-azido-5,6,7,8-tetrahydroquinoline with inversion of stereochemistry.

Step 3: Reduction of the Azide to the Amine The (S)-8-azido-5,6,7,8-tetrahydroquinoline is reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent like ethanol. This reduction proceeds with retention of configuration, yielding the final product, **(R)-5,6,7,8-tetrahydroquinolin-8-amine**. The product is typically purified by column chromatography.

Diagram of the Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(R)-5,6,7,8-Tetrahydroquinolin-8-amine**.

Biological Activity

While specific biological data for the unsubstituted **(R)-5,6,7,8-tetrahydroquinolin-8-amine** is not extensively reported, studies on its 2-methyl substituted derivatives provide significant insights into its potential as a pharmacophore. The following data is for a derivative, **(R)-(E)-1-(1H-imidazol-2-yl)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)methanimine**, referred to as **(R)-5a**.

Antiproliferative Activity

The antiproliferative activity of derivatives of the title compound has been evaluated against a panel of human cancer cell lines. The **(R)**-enantiomer of the 2-methyl derivative, **(R)-5a**, demonstrated significant cytotoxic effects.[\[2\]](#)[\[3\]](#)

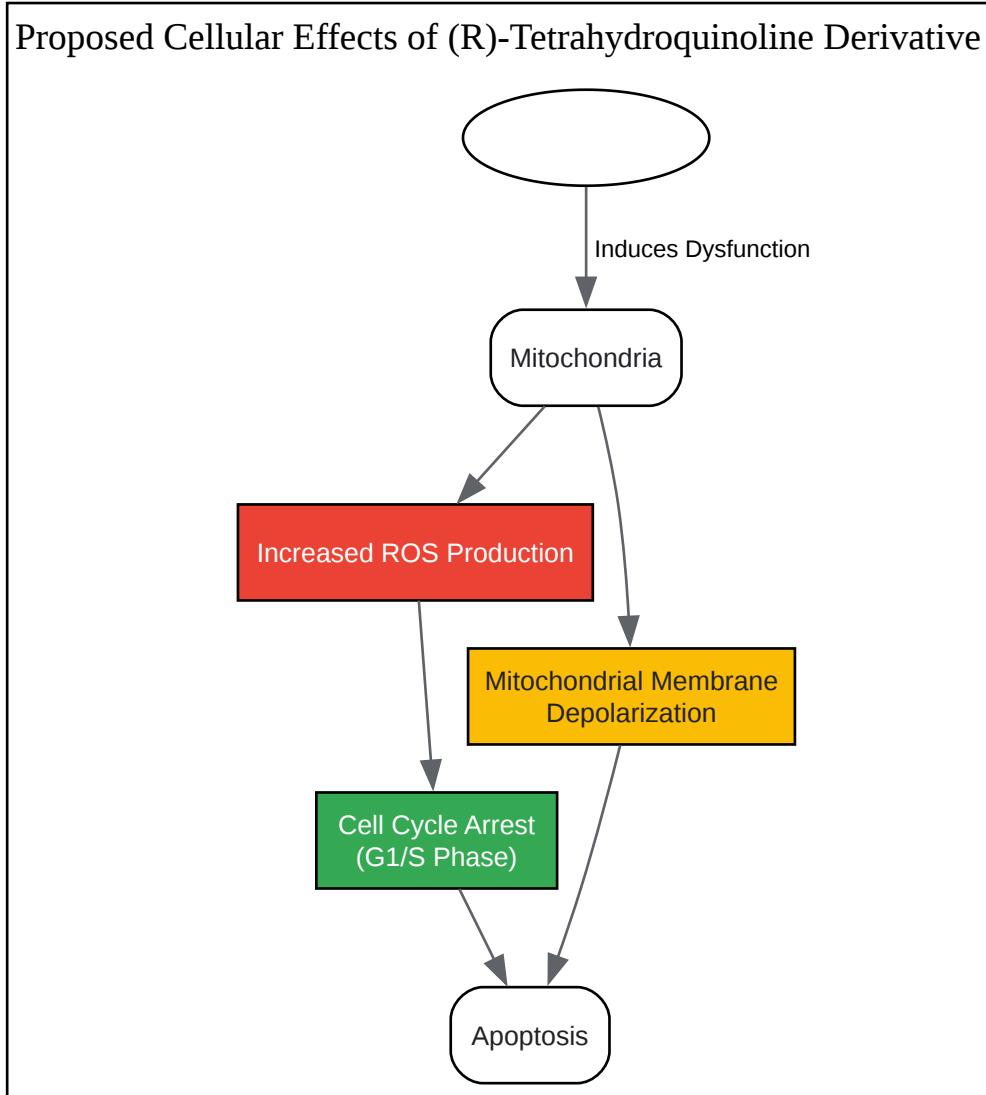
Cell Line	Cancer Type	IC ₅₀ of (R)-5a (µM)
A2780	Ovarian Carcinoma	1.8 ± 0.2
MSTO-211H	Biphasic Mesothelioma	2.5 ± 0.3
HT-29	Colorectal Adenocarcinoma	3.1 ± 0.4
HeLa	Cervix Carcinoma	4.5 ± 0.5
CEM	T-lymphocyte	5.2 ± 0.6
HMEC-1	Non-cancer Endothelial Cells	> 50

Data is presented as mean ± SD from multiple experiments.

Proposed Mechanism of Action

The most active derivative, **(R)-5a**, was found to induce cell cycle arrest, mitochondrial membrane depolarization, and the production of reactive oxygen species (ROS) in A2780 ovarian carcinoma cells.[\[2\]](#)[\[3\]](#)

Diagram of the Proposed Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for (R)-tetrahydroquinoline derivatives.

Experimental Protocols for Biological Assays

The following are generalized protocols for the key biological assays used to characterize the activity of tetrahydroquinoline derivatives.

Antiproliferative Assay (MTT Assay)

- Cell Seeding: Cancer cells (e.g., A2780) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

- Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a range from 0.1 to 100 μ M) for 48-72 hours.
- MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- IC_{50} Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC_{50}) is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

- Cell Treatment: A2780 cells are treated with the test compound at its IC_{50} and 2x IC_{50} concentrations for 24-48 hours.
- Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
- Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Mitochondrial Membrane Potential Assay

- Cell Treatment: Cells are treated with the test compound for a specified period (e.g., 24 hours).
- Staining: The cells are incubated with a fluorescent dye that accumulates in the mitochondria based on the membrane potential, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-

1.

- Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence indicates mitochondrial membrane depolarization.

Reactive Oxygen Species (ROS) Production Assay

- Cell Treatment: Cells are treated with the test compound for a short period (e.g., 1-2 hours).
- Probe Loading: The cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
- Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader or flow cytometer.

Conclusion

(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a valuable chiral building block in medicinal chemistry. While comprehensive biological data on the parent compound is emerging, studies on its derivatives, particularly the 2-methyl substituted analogs, highlight a promising potential for the development of novel anticancer agents. The demonstrated antiproliferative activity, coupled with the induction of cell cycle arrest and mitochondrial dysfunction, suggests a mechanism of action that warrants further investigation. The detailed synthetic and biological protocols provided in this guide serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(R)-5,6,7,8-Tetrahydroquinolin-8-amine CAS number 1431726-92-9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317200#r-5-6-7-8-tetrahydroquinolin-8-amine-cas-number-1431726-92-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com